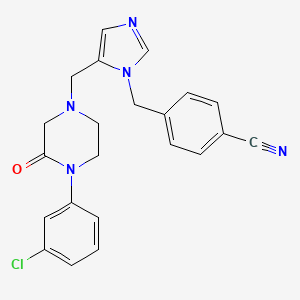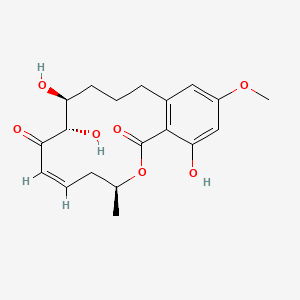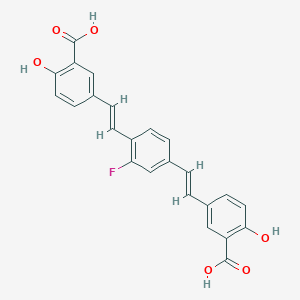
FSB
概要
説明
FSB is a synthetic organic compound known for its application as a fluorescent dye. It is particularly noted for its specificity to amyloid-β peptides, making it a valuable tool in the study of amyloid-related diseases such as Alzheimer’s disease . The compound is a fluorine analog of 1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene, which is also used in amyloid detection .
科学的研究の応用
FSB is widely used in scientific research:
Chemistry: As a fluorescent probe for studying molecular interactions and dynamics.
Biology: For staining and detecting amyloid-β peptides in biological samples.
Medicine: In the diagnosis and study of amyloid-related diseases such as Alzheimer’s disease.
Industry: Used in the development of diagnostic tools and therapeutic agents
作用機序
Target of Action
The primary target of FSB is the amyloid-β peptide (Aβ) . Aβ is a peptide of 36–43 amino acids that is processed from the Amyloid Precursor Protein (APP). It is a major component of the amyloid plaques found in the brains of Alzheimer’s disease patients.
Mode of Action
This compound acts as an amyloidophilic fluorescent probe for Aβ . It binds to Aβ due to its high affinity, allowing for the detection of amyloid plaques. This interaction results in the fluorescence of this compound, which can be detected under UV light .
Result of Action
The primary result of this compound’s action is the fluorescent staining of amyloid plaques . This allows for the visualization and detection of these plaques in brain tissue, which is crucial for the diagnosis and study of Alzheimer’s disease.
生化学分析
Biochemical Properties
1-Fluoro-2,5-bis[(E)-3-carboxy-4-hydroxystyryl]benzene plays a crucial role in biochemical reactions involving amyloid-β peptides. It acts as an amyloidophilic fluorescent probe, binding specifically to amyloid-β aggregates . This interaction is facilitated by the compound’s structural similarity to amyloid-binding dyes, allowing it to selectively bind to the β-sheet structures of amyloid-β peptides. The compound’s fluorescence properties enable researchers to visualize amyloid deposits in tissues, aiding in the study of amyloid-related diseases .
Cellular Effects
1-Fluoro-2,5-bis[(E)-3-carboxy-4-hydroxystyryl]benzene has significant effects on various types of cells and cellular processes. In neuronal cells, it has been shown to bind to amyloid-β aggregates, which are implicated in the pathogenesis of Alzheimer’s disease . This binding can influence cell function by altering cell signaling pathways and gene expression. The compound’s interaction with amyloid-β peptides can lead to changes in cellular metabolism, potentially affecting the overall health and function of the cells .
Molecular Mechanism
The molecular mechanism of 1-Fluoro-2,5-bis[(E)-3-carboxy-4-hydroxystyryl]benzene involves its binding interactions with amyloid-β peptides. The compound binds to the β-sheet structures of amyloid-β aggregates, acting as a fluorescent probe . This binding is facilitated by the compound’s structural similarity to other amyloid-binding dyes. The fluorescence properties of the compound allow for the visualization of amyloid deposits, providing valuable insights into the molecular mechanisms underlying amyloid-related diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Fluoro-2,5-bis[(E)-3-carboxy-4-hydroxystyryl]benzene can change over time. The compound’s stability and degradation are important factors to consider when using it in experiments. Studies have shown that the compound remains stable under specific storage conditions, but its fluorescence properties may degrade over time . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with the compound continuing to bind to amyloid-β aggregates and allowing for the visualization of amyloid deposits .
Dosage Effects in Animal Models
The effects of 1-Fluoro-2,5-bis[(E)-3-carboxy-4-hydroxystyryl]benzene vary with different dosages in animal models. At lower dosages, the compound effectively binds to amyloid-β aggregates without causing significant toxic effects . At higher dosages, toxic or adverse effects may be observed, including potential damage to neuronal cells . Threshold effects have been noted, with specific dosages required to achieve optimal binding and visualization of amyloid deposits.
Metabolic Pathways
1-Fluoro-2,5-bis[(E)-3-carboxy-4-hydroxystyryl]benzene is involved in metabolic pathways related to amyloid-β peptides. The compound interacts with enzymes and cofactors that are involved in the formation and degradation of amyloid-β aggregates . These interactions can affect metabolic flux and metabolite levels, potentially influencing the overall metabolism of cells and tissues. The compound’s role in these pathways provides valuable insights into the mechanisms underlying amyloid-related diseases .
Transport and Distribution
The transport and distribution of 1-Fluoro-2,5-bis[(E)-3-carboxy-4-hydroxystyryl]benzene within cells and tissues are critical for its function as an amyloid-β peptide-specific dye. The compound is transported into cells via specific transporters and binding proteins . Once inside the cells, it localizes to amyloid-β aggregates, allowing for the visualization of amyloid deposits. The compound’s distribution within tissues is influenced by its interactions with cellular components, affecting its localization and accumulation .
Subcellular Localization
1-Fluoro-2,5-bis[(E)-3-carboxy-4-hydroxystyryl]benzene exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to amyloid-β aggregates within cells, where it binds to the β-sheet structures of the peptides . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The subcellular localization of the compound is crucial for its role as a fluorescent probe in the study of amyloid-related diseases .
準備方法
The synthesis of FSB involves several steps:
Starting Materials: The synthesis begins with the preparation of the fluorinated benzene ring.
Stilbene Formation:
Functional Group Modification: The carboxy and hydroxyl groups are introduced through selective functional group transformations.
Industrial production methods typically involve optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
化学反応の分析
FSB undergoes various chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acids can be reduced to alcohols or aldehydes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
FSB is unique due to its fluorine substitution, which enhances its fluorescence properties compared to its bromine analog, 1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene . Other similar compounds include:
1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene: Used for amyloid detection but with different fluorescence properties.
Thioflavin T: Another dye used for amyloid detection but with a different chemical structure and binding mechanism.
特性
IUPAC Name |
5-[(E)-2-[4-[(E)-2-(3-carboxy-4-hydroxyphenyl)ethenyl]-3-fluorophenyl]ethenyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FO6/c25-20-13-16(2-1-14-5-9-21(26)18(11-14)23(28)29)4-8-17(20)7-3-15-6-10-22(27)19(12-15)24(30)31/h1-13,26-27H,(H,28,29)(H,30,31)/b2-1+,7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXZHGCGNRRJEG-WMWQKROPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)O)C(=O)O)F)C=CC3=CC(=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)O)C(=O)O)F)/C=C/C3=CC(=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760988-03-2 | |
| Record name | 760988-03-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does FSB exhibit any biological activity?
A1: Yes, research suggests that this compound demonstrates anti-tumor effects, specifically in human oral squamous cell carcinoma (OSCC) cells. []
Q2: How does this compound exert its anti-tumor effects?
A2: this compound appears to induce apoptosis (programmed cell death) in OSCC cells, potentially by modulating specific signaling pathways like Akt/mTOR/NF-κB and mitogen-activated protein kinase signaling. []
Q3: Does this compound affect cell migration in OSCC?
A3: Studies indicate that this compound inhibits cell migration in OSCC cells. It also appears to influence the levels of cell adhesion molecules like E-cadherin, N-cadherin, and Snail, which are involved in cell-to-cell adhesion and migration. []
Q4: Has any specific component of this compound been linked to its anti-tumor effects?
A4: Pinoresinol, a lignan compound isolated from an this compound-containing extract (Ficus septica bark extract), also exhibited anti-tumor effects in OSCC cells. This suggests pinoresinol might play a significant role in the observed anti-tumor activity of the extract. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


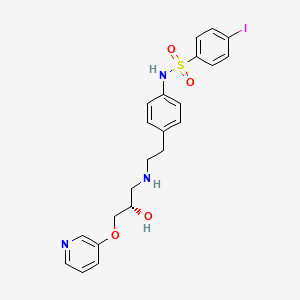
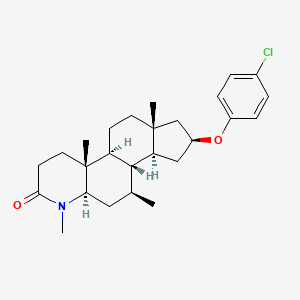
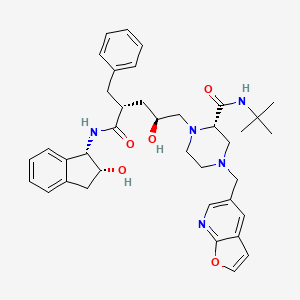
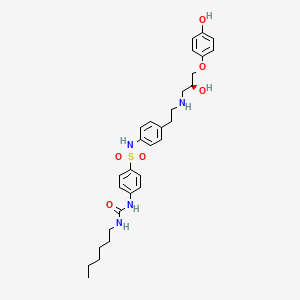


![1-Piperazinecarboxylic acid, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[[(1,1-dimethylethyl)amino]carbonyl]-, phenylmethyl ester, (2S)-](/img/structure/B1674089.png)
![(3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoic acid](/img/structure/B1674090.png)
![ethyl (3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoate](/img/structure/B1674091.png)
![Benzeneacetamide, N-[(3R)-2,3-dihydro-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-1,4-benzodiazepin-3-yl]-2,4-bis(trifluoromethyl)-](/img/structure/B1674092.png)
![2-[4-[[4-[4-(3-cyclopentylpropyl)-5-oxotetrazol-1-yl]phenyl]sulfonylamino]phenyl]ethyl-[(2R)-2-hydroxy-2-pyridin-1-ium-3-ylethyl]azanium;dichloride](/img/structure/B1674094.png)
![methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-ium-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1674096.png)
